molecular formula C17H15N5O3S B11673430 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11673430
M. Wt: 369.4 g/mol
InChI Key: DOJIIFHPJQHSSE-VCHYOVAHSA-N
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Description

2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is a complex organic compound with a molecular formula of C16H17N5OS.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the reaction of 1-methyl-1H-benzimidazole-2-thiol with an appropriate aldehyde under reflux conditions in ethanol. The resulting intermediate is then reacted with hydrazine hydrate to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding amines or alcohols.

Scientific Research Applications

2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-benzimidazol-2-yl)ethanol dihydrate
  • 2-(2-Chloro-1H-benzimidazol-1-yl)ethanol
  • 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone
  • [1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]methanol

Uniqueness

Compared to similar compounds, 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide stands out due to its unique combination of a benzimidazole ring and a nitrophenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H15N5O3S

Molecular Weight

369.4 g/mol

IUPAC Name

2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H15N5O3S/c1-21-15-9-5-3-7-13(15)19-17(21)26-11-16(23)20-18-10-12-6-2-4-8-14(12)22(24)25/h2-10H,11H2,1H3,(H,20,23)/b18-10+

InChI Key

DOJIIFHPJQHSSE-VCHYOVAHSA-N

Isomeric SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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